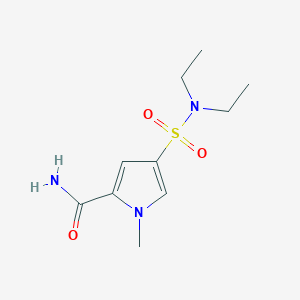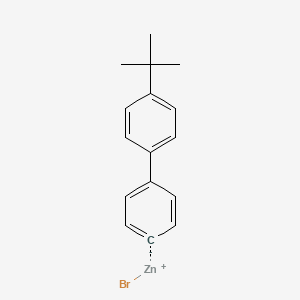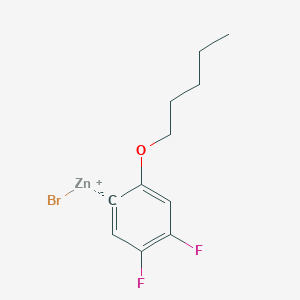
(4,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 4,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and concentration of the final product.
化学反応の分析
Types of Reactions
(4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and other organometallic reagents.
Conditions: Typically, these reactions are carried out under inert atmospheres, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity. For example, intermediates in drug synthesis often utilize such organozinc compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming complex molecular structures is essential for developing new materials with unique properties.
作用機序
The mechanism by which (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
類似化合物との比較
Similar Compounds
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc chloride
- (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc iodide
Uniqueness
Compared to its analogs, (4,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its solubility in THF and compatibility with various catalytic systems further enhance its utility.
特性
分子式 |
C11H13BrF2OZn |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2-difluoro-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-9-5-6-10(12)11(13)8-9;;/h6,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
GIEGRJBDLZPHTA-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
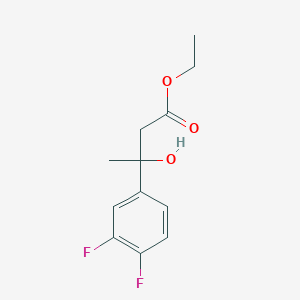
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
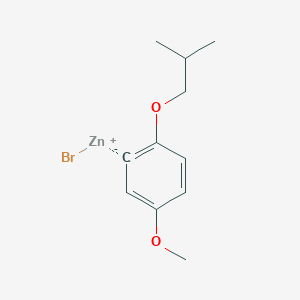
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
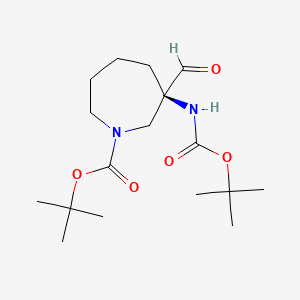
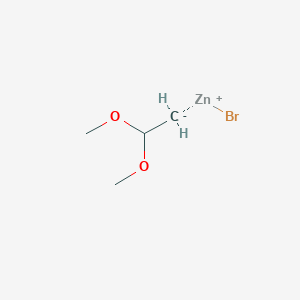
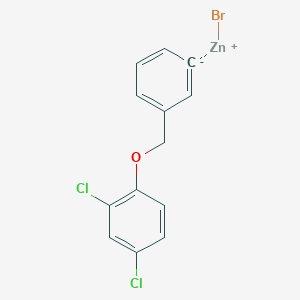
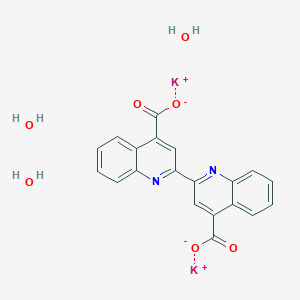
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)

